molecular formula C12H15N3 B14807603 2-(1-Benzyl-1H-imidazol-4-yl)ethanamine

2-(1-Benzyl-1H-imidazol-4-yl)ethanamine

Cat. No.: B14807603
M. Wt: 201.27 g/mol
InChI Key: HJAAETDYBWUJCC-UHFFFAOYSA-N
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Description

2-(1-Benzyl-1H-imidazol-4-yl)-ethylamine is a compound that belongs to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them important in various fields such as medicinal chemistry, pharmacology, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzyl-1H-imidazol-4-yl)-ethylamine typically involves the reaction of benzylamine with imidazole derivatives under specific conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors and controlled environments to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzyl-1H-imidazol-4-yl)-ethylamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction may produce imidazole derivatives with reduced nitrogen atoms .

Scientific Research Applications

2-(1-Benzyl-1H-imidazol-4-yl)-ethylamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, antitumor, and analgesic activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Benzyl-1H-imidazol-4-yl)-ethylamine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. For example, it can inhibit certain enzymes involved in inflammatory processes, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

    Clemizole: An antihistaminic agent

    Etonitazene: An analgesic

    Enviroxime: An antiviral agent

    Astemizole: An antihistaminic agent

    Omeprazole: An antiulcer agent

Uniqueness

2-(1-Benzyl-1H-imidazol-4-yl)-ethylamine is unique due to its specific structure, which allows it to interact with a variety of molecular targets and exhibit a broad range of biological activities. Its versatility makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

2-(1-benzylimidazol-4-yl)ethanamine

InChI

InChI=1S/C12H15N3/c13-7-6-12-9-15(10-14-12)8-11-4-2-1-3-5-11/h1-5,9-10H,6-8,13H2

InChI Key

HJAAETDYBWUJCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(N=C2)CCN

Origin of Product

United States

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